molecular formula C15H16BNO2 B2355153 (2-(Indolin-1-ylmethyl)phenyl)boronic acid CAS No. 1312802-61-1

(2-(Indolin-1-ylmethyl)phenyl)boronic acid

Cat. No.: B2355153
CAS No.: 1312802-61-1
M. Wt: 253.11
InChI Key: KBUHZYQHNPZPHS-UHFFFAOYSA-N
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Description

(2-(Indolin-1-ylmethyl)phenyl)boronic acid is a boronic acid derivative featuring an indoline moiety linked to a phenyl ring via a methylene bridge. The boronic acid group (-B(OH)₂) at the ortho position of the phenyl ring confers reactivity toward diols and other nucleophiles, making it a candidate for applications in medicinal chemistry, catalysis, and materials science.

Properties

IUPAC Name

[2-(2,3-dihydroindol-1-ylmethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BNO2/c18-16(19)14-7-3-1-6-13(14)11-17-10-9-12-5-2-4-8-15(12)17/h1-8,18-19H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUHZYQHNPZPHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CN2CCC3=CC=CC=C32)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Indolin-1-ylmethyl)phenyl)boronic acid typically involves the reaction of indoline with a suitable boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of (2-(Indolin-1-ylmethyl)phenyl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The choice of catalyst and reaction conditions is crucial to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(2-(Indolin-1-ylmethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that indole derivatives, including (2-(Indolin-1-ylmethyl)phenyl)boronic acid, exhibit significant anticancer properties. These compounds can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. For instance, studies have shown that indole-based compounds can inhibit key proteins involved in tumor progression, leading to reduced cell proliferation in various cancer types .

1.2 Enzyme Inhibition
The compound has also been explored for its potential in enzyme inhibition. Specifically, it has shown promise as an inhibitor of cyclooxygenase enzymes, which are crucial in inflammatory responses. Structural modifications of indole derivatives have led to enhanced potency against these enzymes, suggesting that (2-(Indolin-1-ylmethyl)phenyl)boronic acid may possess similar inhibitory effects .

1.3 Neuropharmacological Effects
Indole derivatives have been investigated for their neuropharmacological properties, particularly their interactions with serotonin receptors. Modifications in the structure of these compounds can influence their binding affinities, making them potential candidates for the treatment of anxiety and depression .

Synthetic Applications

2.1 Suzuki-Miyaura Coupling Reactions
(2-(Indolin-1-ylmethyl)phenyl)boronic acid can serve as a key intermediate in Suzuki-Miyaura coupling reactions, which are vital for synthesizing biaryl compounds. The presence of the boronic acid functional group allows for efficient cross-coupling with various electrophiles, facilitating the development of complex organic molecules .

2.2 Petasis Boron-Mannich Reaction
This compound has been utilized in the Petasis reaction, a multicomponent reaction that allows for the synthesis of β-amino acids from boronic acids, amines, and carbonyl compounds. This reaction highlights the versatility of (2-(Indolin-1-ylmethyl)phenyl)boronic acid in creating diverse chemical entities with potential biological activity .

Material Science

3.1 Development of Sensors
The unique electronic properties of indole derivatives make them suitable for applications in sensor technology. Research has demonstrated that these compounds can be integrated into sensor devices for detecting various analytes due to their ability to undergo reversible redox reactions .

3.2 Antibacterial Properties
Studies have shown that indole-based compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The structural characteristics of (2-(Indolin-1-ylmethyl)phenyl)boronic acid contribute to its effectiveness as a selective antibacterial agent, making it a candidate for developing new antimicrobial therapies .

Case Studies and Research Findings

Application AreaKey FindingsReferences
Anticancer ActivityInduces apoptosis in cancer cells; inhibits tumor progression proteins
Enzyme InhibitionPotential inhibitor of cyclooxygenase enzymes; structural modifications enhance potency
NeuropharmacologicalInfluences serotonin receptor binding; potential treatment for anxiety and depression
Synthetic ApplicationsKey intermediate in Suzuki-Miyaura reactions; utilized in Petasis Boron-Mannich reaction
Material ScienceIntegrated into sensors; exhibits reversible redox reactions
Antibacterial PropertiesEffective against multi-drug-resistant bacteria; potential for new antimicrobial therapies

Mechanism of Action

The mechanism of action of (2-(Indolin-1-ylmethyl)phenyl)boronic acid involves its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active compounds. The indolin-1-ylmethyl group enhances the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Electronic Effects

  • 1-AmidO-2-Triazolylethaneboronic Acid (): Substitution of the phenyl ring in 1-amido-2-phenylethaneboronic acid with a triazole ring enhances β-lactamase inhibition (MICs) while maintaining similar Ki values. This highlights how heterocyclic substituents can improve bioavailability without compromising target binding .
  • [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid (): This compound demonstrated potent inhibition of fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A. The methoxyethyl-phenoxy group likely enhances solubility and target engagement . Comparison: The indoline group may confer distinct solubility and binding profiles due to its fused bicyclic structure, which combines aromatic and amine functionalities.

Physicochemical Properties

  • Solubility Challenges (): Boronic acids like [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid (2) and pyren-1-yl boronic acid (3) precipitate in RPMI medium, limiting in vitro assays. Prediction: The indoline group may improve aqueous solubility compared to purely hydrophobic substituents (e.g., pyrene), but precipitation risks remain.
  • Electron Transfer and Stability () :

    Phenyl boronic acid forms stable complexes with diols, but steric hindrance (e.g., from adjacent substituents) destabilizes boronate esters. Substituent electronics (ρ = 2.1 for acidity) also influence binding .

Data Tables

Table 2: Physicochemical Properties and Challenges

Compound Solubility in RPMI Precipitation Risk Key Limitation Reference
[4-(4-Propan-2-yloxyphenyl)phenyl]boronic acid Low High Structural packing
Pyren-1-yl boronic acid Low High Hydrophobicity
Azobenzene boronic acid Moderate Low Light-dependent binding

Biological Activity

(2-(Indolin-1-ylmethyl)phenyl)boronic acid, a boronic acid derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a boronic acid group attached to an indoline and phenyl moiety, which contributes to its unique chemical properties. The structure can be represented as follows:

C15H16BNO2\text{C}_{15}\text{H}_{16}\text{BNO}_2

1. Anticancer Activity

Recent studies have indicated that (2-(Indolin-1-ylmethyl)phenyl)boronic acid exhibits significant anticancer properties. In vitro assays demonstrated that this compound has a high cytotoxic effect on various cancer cell lines, particularly:

  • MCF-7 (breast cancer) with an IC50 of 18.76 ± 0.62 µg/mL.
  • Other studies have shown its ability to induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cells, suggesting a potential mechanism for its anticancer effects .

2. Antioxidant Activity

The compound has been evaluated for its antioxidant properties using DPPH and CUPRAC methods. It exhibited strong free radical scavenging ability, with an IC50 value of 0.14 ± 0.01 µg/mL in DPPH assays, indicating its potential as an antioxidant agent .

3. Enzyme Inhibition

(2-(Indolin-1-ylmethyl)phenyl)boronic acid has shown promising results as an enzyme inhibitor:

  • Acetylcholinesterase : Moderate activity with an IC50 of 115.63 ± 1.16 µg/mL.
  • Butyrylcholinesterase : High activity with an IC50 of 3.12 ± 0.04 µg/mL.
  • Antiurease : IC50 of 1.10 ± 0.06 µg/mL.
  • Antithyrosinase : IC50 of 11.52 ± 0.46 µg/mL, indicating potential applications in managing conditions related to these enzymes .

The biological activity of (2-(Indolin-1-ylmethyl)phenyl)boronic acid is attributed to its interaction with specific molecular targets within cells:

  • Cell Cycle Regulation : The compound appears to disrupt the normal progression of the cell cycle, particularly at the G2/M checkpoint, which is critical for cancer cell proliferation.
  • Apoptosis Induction : Evidence suggests that it may activate apoptotic pathways, leading to increased cancer cell death.

Research Findings and Case Studies

A comprehensive evaluation of the compound's biological activities was conducted in a study where it was incorporated into a cream formulation for topical application:

Activity TypeMethod UsedResult
AntioxidantDPPH Free Radical ScavengingIC50: 0.14 ± 0.01 µg/mL
CytotoxicityMTT AssayIC50 on MCF-7: 18.76 ± 0.62 µg/mL
Enzyme InhibitionVarious Enzyme AssaysHigh butyrylcholinesterase: IC50: 3.12 ± 0.04 µg/mL

This study highlighted the compound's potential in both therapeutic applications and cosmetic formulations due to its favorable safety profile on healthy cell lines while exhibiting significant cytotoxicity towards cancerous cells .

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